molecular formula C6H11NO2 B1279273 N-(2-Hydroxyethyl)methacrylamide CAS No. 5238-56-2

N-(2-Hydroxyethyl)methacrylamide

Cat. No. B1279273
CAS RN: 5238-56-2
M. Wt: 129.16 g/mol
InChI Key: BSCJIBOZTKGXQP-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)methacrylamide is a versatile monomer used in the synthesis of various copolymers with a wide range of applications, including drug delivery systems, hydrogels, and materials with enzymatically degradable bonds. The studies on this compound focus on its biocompatibility, physicochemical properties, and its potential for modification to enhance its utility in biomedical and environmental applications .

Synthesis Analysis

The synthesis of N-(2-Hydroxyethyl)methacrylamide-based copolymers is well-documented. For instance, copolymers containing adriamycin, a chemotherapeutic agent, have been synthesized for reduced toxicity and improved biocompatibility . Hydrogels derived from 2-hydroxyethyl methacrylate have been synthesized using various crosslinking monomers, showcasing the versatility in the synthesis process . Additionally, the synthesis of copolymers with antimicrobial activity has been achieved by incorporating methacryloylated oligopeptides and aminophenoxyacetic acids . The preparation of branched homopolymers containing urethane links further demonstrates the synthetic flexibility of this monomer .

Molecular Structure Analysis

The molecular structure of N-(2-Hydroxyethyl)methacrylamide copolymers has been characterized using techniques such as Fourier transform infrared spectroscopy, 1H-NMR, and elemental analysis . These studies confirm the successful incorporation of various functional groups and crosslinking agents into the polymer backbone, which is crucial for the targeted applications of these materials.

Chemical Reactions Analysis

The reactivity of N-(2-Hydroxyethyl)methacrylamide copolymers has been explored through various chemical reactions. Aminolysis reactions have been used to modify the copolymers, introducing antimicrobial agents such as ampicillin . The copolymers have also been designed to contain enzymatically degradable bonds, which can be cleaved by lysosomal enzymes, making them suitable for drug delivery applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-Hydroxyethyl)methacrylamide copolymers have been extensively studied. The biocompatibility of these copolymers has been confirmed through immunogenicity tests and their effects on haematopoietic stem cells . The thermal properties, swelling characteristics, and sorptive properties for heavy metal ion removal have been investigated for hydrogels derived from this monomer . The degradation behavior of copolymers with side chains has been analyzed, providing insights into their stability and potential for controlled release .

Scientific Research Applications

Drug Delivery Systems and Cancer Therapeutics

HEMA copolymers, particularly those involving N-(2-hydroxypropyl)methacrylamide (HPMA), have been extensively studied for their potential as carriers of biologically active compounds. These copolymers are being developed as macromolecular therapeutics for treating cancer and musculoskeletal diseases. The unique design of these copolymers enables the development of smart hydrogels and hybrid block graft polymers, which can be used for drug delivery applications (Kopeček & Kopec̆ková, 2010). Another critical aspect of HEMA copolymers is their application in molecular imaging, which is crucial for understanding the mechanisms of drug delivery in cancer therapeutics (Lu, 2010).

Polymer Synthesis and Characterization

The radical polymerization of HEMA has been a subject of scientific interest. Studies have found that the polymerization medium's hydrophilic character significantly influences the polymer's properties, including molecular weight and potential for various chemical modifications (Kopeček & Baẑilová, 1973). Additionally, solvent effects on the copolymerization kinetics of HEMA have been explored, highlighting the influence of different solvents on the polymer's properties (Idowu & Hutchinson, 2019).

Biocompatibility and Biomedical Applications

HEMA-based polymers have shown promising results in terms of biocompatibility and potential biomedical applications. For instance, studies on HEMA copolymers containing adriamycin indicate their low immunogenicity and reduced toxicity against haematopoietic precursors in bone marrow (Říhová et al., 1989). Furthermore, HEMA-based hydrogels have been developed that are biocompatible and degradable, suitable for various biomedical applications, including drug delivery systems (Zhang et al., 2012).

Advanced Material Development

HEMA and its copolymers have been utilized in the development of advanced materials, such as hydrophilic gels with varying degrees of swelling and sorption properties. These materials have potential applications in biomedical devices and tissue engineering (Dušek & Jánaček, 1975). Additionally, the surface structural rearrangement of HEMA-based hydrogels has been studied to understand their interaction with biological tissues and their potential in biomedical engineering (Chen et al., 1999).

Neural Tissue Engineering

HEMA polymers have been investigated for their application in neural tissue engineering. One study reported the immobilization of neuronal and glial cells within HEMA polymer hydrogels, demonstrating the feasibility of using these materials for cell-based polymer hybrid devices in central nervous system tissue replacement (Woerly et al., 1996).

Safety And Hazards

N-(2-Hydroxyethyl)methacrylamide is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

N-(2-Hydroxyethyl)methacrylamide has potential applications in the field of drug delivery. Its ability to form hyperbranched polymers makes it a promising candidate for the delivery of drugs like gemcitabine . Future research may focus on optimizing the synthesis process and exploring its potential in other applications.

properties

IUPAC Name

N-(2-hydroxyethyl)-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(2)6(9)7-3-4-8/h8H,1,3-4H2,2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCJIBOZTKGXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26007-78-3
Record name 2-Propenamide, N-(2-hydroxyethyl)-2-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26007-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10436593
Record name N-(2-Hydroxyethyl)methacrylamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)methacrylamide

CAS RN

5238-56-2
Record name N-(2-Hydroxyethyl)methacrylamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-HYDROXYETHYL)METHACRYLAMIDE
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Synthesis routes and methods I

Procedure details

To a 500 mL, four-neck round bottom flask equipped with a mechanical stirrer, a thermometer, a 200 mL dropping funnel, and a nitrogen inlet/outlet, 48.8 g of ethanolamine (0.8 moles), 80 mg of 4-methoxyphenol and 100 mL of acetonitrile were added. The mixture was cooled below 0° C. with an ice/water salt bath. To this solution, 41.8 g of freshly distilled methacryloyl chloride (0.4 mole) in 100 mL of acetonitrile was added through the dropping funnel. The addition rate was controlled so that the reaction temperature was kept below 0° C. At the end of addition, the pH of the reaction mixture was adjusted to 7 with either methacryloyl chloride or ethanolamine solution. While keeping the reaction solution cold (below 5° C.), the ethanolamine HCl salts were filtered out. To the filtrate, 200 mL of deionized water and 40 g of Dowex MR-3C resin, which was pre-washed with two bed volumes of 1/1 ratio acetonitrile/water mixture for three times, were added. The resin was removed by filtration after agitating for one hour. The filtrate was concentrated to about 160 g by vacuum distillation. The final solution has the following properties: HPLC and FT-IR analysis indicates there is no ester formation; HEMAA concentration: 23.5% (wt/wt); pH=6.9 at 250° C.; Conductivity=3.9 μS/cm at 25° C.; Viscosity=1.9 cPs at 25° C. The yield of HEMAA was about 73%.
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
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0 (± 1) mol
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Reaction Step Four

Synthesis routes and methods II

Procedure details

A round-bottom flask with a magnetic stirrer is charged with 61.1 g of ethanolamine, 5.4 g of sodium methoxide and 0.4 g of phenothiazine. The contents are stirred. A mixture of 100.1 g of methyl methacrylate and 0.6 g of Irganox 1010* are added with stirring from a dropping funnel over a period of 90 minutes. The temperature is maintained below 40° C. during the addition. The mixture is left to stand at room temperature for about 23 hours. One gram of Irganox 1010* is added and the mixture is stripped on a rotary evaporator at about 60° C. and 8 mm Hg pressure. Product (125 g) is recovered and analyzed by gas chromatography to be 90 percent HEMA. Proton nuclear magnetic resonance spectra show that about 17 mole percent of the product has addition across the double bond and 83 percent is HEMA.
Quantity
61.1 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
100.1 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-methacrylamidoethyl alcohol was prepared in substantially the same manner as in Example 11 except that 6.9 g of methacrylic acid and 16.5 g of dicyclohexylcarbodiimide and 4.9 g of ethanolamine were used. Subsequently, a polymer powder was obtained in substantially the same manner as in Example 11 except that 52.0 g of 2-methacryloyloxyethyl alcohol was used. The obtained polymer powder is referred to as "1T-40". Separately, 2-methacrylamidoethyl alcohol was prepared in substantially the same manner as in Example 11 except that 27.6 g of methacrylic acid and 66.0 g of dicyclohexylcarbodiimide and 19.6 g of ethanolamine were used. Subsequently, a polymer powder was obtained in substantially the same manner as in Example 11 except that 20.8 g of 2-methacryloyloxyethyl alcohol was used. The polymer powder is referred to as "4T-40".
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
194
Citations
G Friends, J Künzler, J McGee… - Journal of applied …, 1993 - Wiley Online Library
A nonionic, high water content, high‐strength hydrogel based on N‐(2‐hydroxyethyl)methacrylamide (HMA), 2‐hydroxyethyl methacrylate (HEMA), and a strengthening agent, 4‐t‐butyl‐…
Number of citations: 19 onlinelibrary.wiley.com
CJF Rijcken, TFJ Veldhuis, A Ramzi… - …, 2005 - ACS Publications
The aim of this study was to design a thermosensitive polymeric micelle system with a relatively fast degradation time of around 1 day. These micelles are of interest for the (targeted) …
Number of citations: 99 pubs.acs.org
N Moszner, J Pavlinec… - … Chemistry and Physics, 2007 - Wiley Online Library
Homopolymerization and copolymerization of N‐(2‐hydroxyethylmethyl)acrylamide (1) with N,N′‐diethyl‐1,3‐bis(acrylamido)propane (2) have been studied in ethanol/water solvents …
Number of citations: 12 onlinelibrary.wiley.com
J Holata, P Schmidt, S Ševčík… - Collection of …, 1972 - cccc.uochb.cas.cz
Model Compounds of Hydrophilic Gels. II. 2011 model I corresponds to a lower content of the NH groups after an incomplete aminolysis of the starting polymer; the spectrum also …
Number of citations: 1 cccc.uochb.cas.cz
J Huang, G Liu, C Song, E Saiz… - Chemistry of …, 2012 - ACS Publications
Three-dimensional (3D) biomimetic mineralization is highly desired for soft biomaterials such as collagen to create useful hybrid biomaterials for orthopedic tissue engineering. Here, …
Number of citations: 32 pubs.acs.org
FA Jerca, VV Jerca, R Hoogenboom - Biomacromolecules, 2021 - ACS Publications
Poly(2-isopropenyl-2-oxazoline) (PiPOx) is emerging as a promising, versatile polymer platform to design functional materials and particularly biomaterials that rely on the hydrophilic …
Number of citations: 9 pubs.acs.org
CJ Rijcken, CJ Snel, RM Schiffelers, CF van Nostrum… - Biomaterials, 2007 - Elsevier
In this study, core-crosslinked (CCL) biodegradable thermosensitive micelles based on mPEG 5000 and N-(2-hydroxyethyl)methacrylamide)-oligolactates (mPEG-bp(HEMAm-Lac n )) …
Number of citations: 304 www.sciencedirect.com
A Ghadban, E Reynaud, M Rinaudo, L Albertin - Polymer Chemistry, 2013 - pubs.rsc.org
The aqueous RAFT copolymerization of methacrylamide- and methacrylate-functionalized (1→4)-α-L-guluronan and (1→4)-β-D-mannuronan macromonomers with N-(2-hydroxyethyl)…
Number of citations: 10 pubs.rsc.org
F Yu, Y Wang, Y Hang, W Tang, Z Zhao… - Journal of Polymer …, 2019 - Wiley Online Library
We report synthesis of nondegradable chloroquine (CQ)‐containing N‐(2‐hydroxyethyl)methacrylamide (HPMA) copolymers (pCQ2) by a combination of reversible addition‐…
Number of citations: 7 onlinelibrary.wiley.com
MK Joo, MH Park, BG Choi, B Jeong - Journal of Materials Chemistry, 2009 - pubs.rsc.org
A reverse thermogelling polymer aqueous solution is a free-flowing sol at a low temperature and becomes a semisolid gel as the temperature increases. It is expected to be a very …
Number of citations: 129 pubs.rsc.org

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